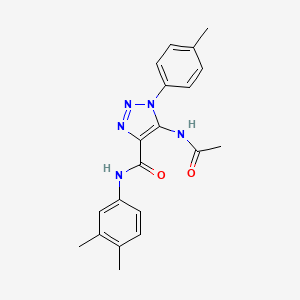

![molecular formula C13H24O2Si B2490231 1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one CAS No. 2167116-33-6](/img/structure/B2490231.png)

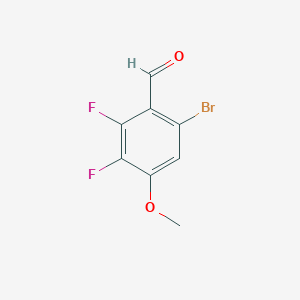

1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one” is a chemical compound with the molecular weight of 240.42 . It is a liquid at room temperature and is stored at temperatures below -10°C .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of silyl chlorides with alcohols in the presence of N-methylimidazole . This reaction is significantly accelerated by the addition of iodine . A commercially available proazaphosphatrane can be used as an efficient and mild catalyst for the silylation of a wide variety of alcohols and phenols .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24O2Si/c1-8(10)12(7-11)15-16(5,6)13(2,3)4/h7,10,12H,1,8-9H2,2-6H3 . This indicates that the compound has a complex structure involving carbon ©, hydrogen (H), oxygen (O), and silicon (Si) atoms.

Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers, making it more suitable for use as a protecting group . The rapid cleavage of the silyl ethers to alcohols can be achieved by treatment with 2-3 equivalents of tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .

Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a density of 0.976 g/mL at 25°C . The compound is stored at temperatures below -10°C .

Aplicaciones Científicas De Investigación

Oxidative Deprotection of Aliphatic tert-Butyldimethylsilyl Ethers

This compound is used in the oxidative deprotection of aliphatic tert-butyldimethylsilyl ethers to their corresponding carbonyl compounds . This process is recognized as one of the most useful protecting methods in organic synthesis because of the ease in which it can be introduced to and removed from alcohols .

Synthesis of ®-Tert-Butyl Benzyl(1-((Tert-Butyldimethylsilyl)Oxy)But-3-Yn-2-Yl)Carbamate

This compound is used in the synthesis of ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B . Jaspine B is isolated from various sponges and has cytotoxic activity against several human carcinoma cell lines .

Total Synthesis of (+)-Ambruticin

It is used as an important reagent in the total synthesis of (+)-ambruticin , a natural product with potential antifungal and anticancer properties.

Total Synthesis of (−)-Laulimalide

This compound is also used in the total synthesis of (−)-laulimalide , a natural product that has shown potent cytotoxicity against cancer cells.

Total Synthesis of (−)-Salinosporamide A

It plays a crucial role in the total synthesis of (−)-salinosporamide A , a natural product that is a potent proteasome inhibitor and has potential as an anticancer agent.

Total Synthesis of (+)-Leucascandrolide A

This compound is used in the total synthesis of (+)-leucascandrolide A , a natural product that has shown potent cytotoxicity against cancer cells.

Synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

This compound is used in the synthesis of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate , a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Mecanismo De Acción

Target of Action

It is known that this compound is an organic synthesis intermediate and a pharmaceutical intermediate , which suggests that it may interact with various biological targets depending on the specific context of its use.

Mode of Action

Compounds with a tert-butyldimethylsilyl (tbdms) group are known to be used as protecting groups in organic synthesis . They can react with various functional groups in a molecule, protecting these groups from unwanted reactions during a synthetic process, and can be removed under specific conditions when no longer needed .

Biochemical Pathways

As an intermediate in organic synthesis and pharmaceutical synthesis , it can be involved in various biochemical pathways depending on the specific context of its use.

Pharmacokinetics

The compound’s solubility in dichloromethane, chloroform, dmso, and ethyl acetate suggests that it may have good bioavailability.

Result of Action

As an intermediate in organic synthesis and pharmaceutical synthesis , its effects would largely depend on the specific context of its use.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to react slowly with moisture/water , suggesting that it should be stored and used in a dry environment. It is also acid-sensitive , indicating that its stability and reactivity can be affected by pH. The compound’s boiling point is 74-80℃ at 17 Torr , suggesting that it is stable under normal environmental temperatures but can be volatilized under high temperatures or reduced pressure.

Safety and Hazards

The compound is associated with several hazards. It has been labeled with the GHS07 pictogram, indicating that it can cause harm . The compound may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Propiedades

IUPAC Name |

1-[tert-butyl(dimethyl)silyl]oxy-1-cyclopropylbut-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2Si/c1-7-11(14)12(10-8-9-10)15-16(5,6)13(2,3)4/h7,10,12H,1,8-9H2,2-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKXBFHXJYMHAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(C1CC1)C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/no-structure.png)

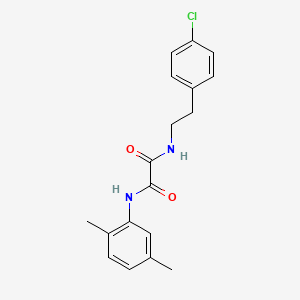

![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2490153.png)

![(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2490156.png)

![Ethyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2490162.png)

![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2490163.png)

![2-cyano-N-[(furan-2-yl)methyl]-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2490166.png)

![Ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate;hydrochloride](/img/structure/B2490168.png)